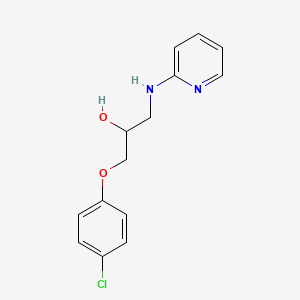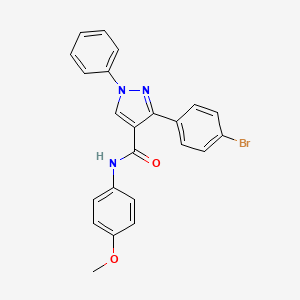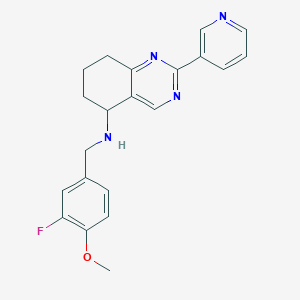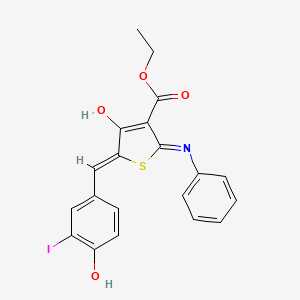
1-(4-chlorophenoxy)-3-(2-pyridinylamino)-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorophenoxy)-3-(2-pyridinylamino)-2-propanol (CPA) is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a selective antagonist of the beta-adrenergic receptor, which is involved in the regulation of various physiological processes such as heart rate, blood pressure, and metabolism.
作用机制
1-(4-chlorophenoxy)-3-(2-pyridinylamino)-2-propanol acts as a competitive antagonist of the beta-adrenergic receptor. It binds to the receptor and prevents the binding of endogenous ligands such as adrenaline and noradrenaline. By blocking the beta-adrenergic receptor, 1-(4-chlorophenoxy)-3-(2-pyridinylamino)-2-propanol inhibits the downstream signaling pathways that are activated by the receptor. This leads to a decrease in heart rate, blood pressure, and metabolic rate.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-chlorophenoxy)-3-(2-pyridinylamino)-2-propanol are primarily related to its action on the beta-adrenergic receptor. By blocking the receptor, 1-(4-chlorophenoxy)-3-(2-pyridinylamino)-2-propanol reduces the activity of the sympathetic nervous system, which is responsible for the fight-or-flight response. This leads to a decrease in heart rate, blood pressure, and metabolic rate. In addition, 1-(4-chlorophenoxy)-3-(2-pyridinylamino)-2-propanol has been shown to have anti-inflammatory and anti-oxidant properties.
实验室实验的优点和局限性
One of the main advantages of using 1-(4-chlorophenoxy)-3-(2-pyridinylamino)-2-propanol in lab experiments is its selectivity for the beta-adrenergic receptor. This allows researchers to investigate the specific role of this receptor in various physiological processes. However, one of the limitations of using 1-(4-chlorophenoxy)-3-(2-pyridinylamino)-2-propanol is its relatively low potency compared to other beta-blockers. This means that higher concentrations of 1-(4-chlorophenoxy)-3-(2-pyridinylamino)-2-propanol may be required to achieve the desired effect.
未来方向
There are several future directions for research involving 1-(4-chlorophenoxy)-3-(2-pyridinylamino)-2-propanol. One area of interest is the role of beta-adrenergic receptors in the development and progression of various diseases, such as heart failure and cancer. Another area of interest is the development of more potent and selective beta-blockers based on the structure of 1-(4-chlorophenoxy)-3-(2-pyridinylamino)-2-propanol. Finally, the use of 1-(4-chlorophenoxy)-3-(2-pyridinylamino)-2-propanol as a tool to investigate the role of beta-adrenergic receptors in the central nervous system is an area of ongoing research.
Conclusion:
In conclusion, 1-(4-chlorophenoxy)-3-(2-pyridinylamino)-2-propanol is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a selective antagonist of the beta-adrenergic receptor and has been used as a tool to investigate the role of this receptor in various physiological processes. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-(4-chlorophenoxy)-3-(2-pyridinylamino)-2-propanol have been discussed in this paper.
合成方法
The synthesis of 1-(4-chlorophenoxy)-3-(2-pyridinylamino)-2-propanol involves several steps, including the reaction of 2-pyridinylamine with 1-bromo-4-chlorobenzene to form 1-(4-chlorophenyl)-2-pyridinylamine. This intermediate is then reacted with isopropyl chloroformate to form the corresponding carbamate. Finally, the carbamate is treated with sodium borohydride to produce 1-(4-chlorophenoxy)-3-(2-pyridinylamino)-2-propanol. The overall yield of the synthesis is around 60%.
科学研究应用
1-(4-chlorophenoxy)-3-(2-pyridinylamino)-2-propanol has been widely used in scientific research as a tool to study the beta-adrenergic receptor. It has been shown to selectively block the beta-adrenergic receptor without affecting other receptors, such as the alpha-adrenergic receptor. This selectivity makes it a valuable tool to investigate the role of beta-adrenergic receptors in various physiological processes.
属性
IUPAC Name |
1-(4-chlorophenoxy)-3-(pyridin-2-ylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c15-11-4-6-13(7-5-11)19-10-12(18)9-17-14-3-1-2-8-16-14/h1-8,12,18H,9-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAAOQGBIZDUAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCC(COC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenoxy)-3-(pyridin-2-ylamino)propan-2-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B6085893.png)
![1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}piperazine hydrochloride](/img/structure/B6085897.png)

![N-{2-[5-hydroxy-3-(methylthio)-1,2,4-triazin-6-yl]phenyl}benzamide](/img/structure/B6085908.png)
![3-(3,5-dimethyl-4-isoxazolyl)-N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}propanamide](/img/structure/B6085909.png)
![2-methyl-7-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6085910.png)

![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-{[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-ylmethyl]amino}nicotinamide](/img/structure/B6085930.png)
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxy-1,1-dimethylethyl)acetamide](/img/structure/B6085936.png)
![1-[benzyl(methyl)amino]-3-{2-methoxy-5-[(4-propyl-1-piperazinyl)methyl]phenoxy}-2-propanol](/img/structure/B6085940.png)
![4-fluoro-N-({1-[(2-oxo-1-piperidinyl)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6085955.png)
![ethyl 4-(1-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)-1-piperazinecarboxylate](/img/structure/B6085964.png)
